5-Methoxy-2-methylpyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2-methylpyridin-3-ol: is a heterocyclic organic compound with the molecular formula C7H9NO2 . It is a derivative of pyridine, characterized by a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring, along with a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylpyridin-3-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction . This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then coupled with arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh3)4 , and a base like K3PO4 in a solvent mixture of 1,4-dioxane and water .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. For example, a continuous flow setup using Raney nickel as a catalyst and 1-propanol as a solvent can be employed to produce 2-methylated pyridines, which can then be further functionalized to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Substitution reactions often involve like or under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 5-methoxy-2-methylpyridin-3-one , while reduction can produce 5-methoxy-2-methylpyridin-3-amine .
Scientific Research Applications
5-Methoxy-2-methylpyridin-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: It has been investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylpyridin-3-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and binding affinity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-4-methylpyridin-3-amine hydrochloride
- (5-Methoxypyridin-3-yl)methanol
- 2-Chloro-3-methoxy-5-methylpyridine
Uniqueness
5-Methoxy-2-methylpyridin-3-ol is unique due to its specific substitution pattern on the pyridine ring. The presence of both methoxy and hydroxyl groups provides a distinct set of chemical properties, making it a versatile intermediate in organic synthesis. Its unique structure also allows for specific interactions with biological targets, which can be leveraged in medicinal chemistry .
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
5-methoxy-2-methylpyridin-3-ol |
InChI |
InChI=1S/C7H9NO2/c1-5-7(9)3-6(10-2)4-8-5/h3-4,9H,1-2H3 |
InChI Key |
WOADTAVPJNCUCS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.